3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted methoxyphenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyaniline.
Alkylation: The aniline derivative undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.
3-Amino-3-(2-methoxyphenyl)propanoic acid: Similar structure but with different substitution patterns.
Uniqueness
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is unique due to the presence of both the amino and chloro groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-amino-2-(5-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(11)4-7(9)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
InChI Key |
QWUMOHOWSCRXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.